

# An In-Depth Technical Guide to the Antimalarial Compound S 82-5455

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## Compound of Interest

Compound Name: S 82-5455

Cat. No.: B1680455

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## Abstract

**S 82-5455** is a potent floxacrine derivative with demonstrated high activity against the asexual erythrocytic stages of *Plasmodium berghei*, a key model organism in malaria research. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to **S 82-5455**, intended to support further research and development in the field of antimalarial therapeutics. All presented data is collated from available scientific literature to facilitate a clear and concise understanding of the compound's profile.

## Chemical Structure and Properties

**S 82-5455** is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[1] It belongs to the acridone class of compounds, which are known for their diverse pharmacological activities.

Chemical Structure:

## Chemical Structure of S 82-5455

Acridone Core

Acridone

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Caption: Chemical Structure of **S 82-5455**.

Table 1: Chemical and Physical Properties of **S 82-5455**

Property	Value	Reference
IUPAC Name	7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone	[1]
Synonyms	S 82-5455, Floxacrine derivative	[1]
Molecular Formula	C25H24ClF3N4O2	
Molecular Weight	504.9 g/mol	
CAS Number	90832-34-1	
Chemical Class	Acridone, Floxacrine derivative	[1]

## Biological Activity and Efficacy

**S 82-5455** has demonstrated significant antimalarial activity against the blood stages of a drug-sensitive strain of *Plasmodium berghei* in both mice and rats.[1]

## In Vivo Efficacy

The efficacy of **S 82-5455** has been evaluated in a '28-day test' in mice, a standard model for assessing the curative potential of antimalarial compounds.

Table 2: In Vivo Antimalarial Activity of **S 82-5455** against *P. berghei* in Mice

Administration Route	Dosis Curativa Minima (mg/kg)	Dosis Tolerata Maxima (mg/kg)	Reference
Oral	1.56 (x 5 days)	400 (x 1 day)	
Subcutaneous (sc)	3.12 (x 5 days)	400 (x 1 day)	

## Mechanism of Action

The precise molecular mechanism of action for **S 82-5455** has not been fully elucidated in the available literature. However, studies on its effects on the morphology of *P. berghei* provide insights into its mode of action.

## Morphological Changes in *P. berghei*

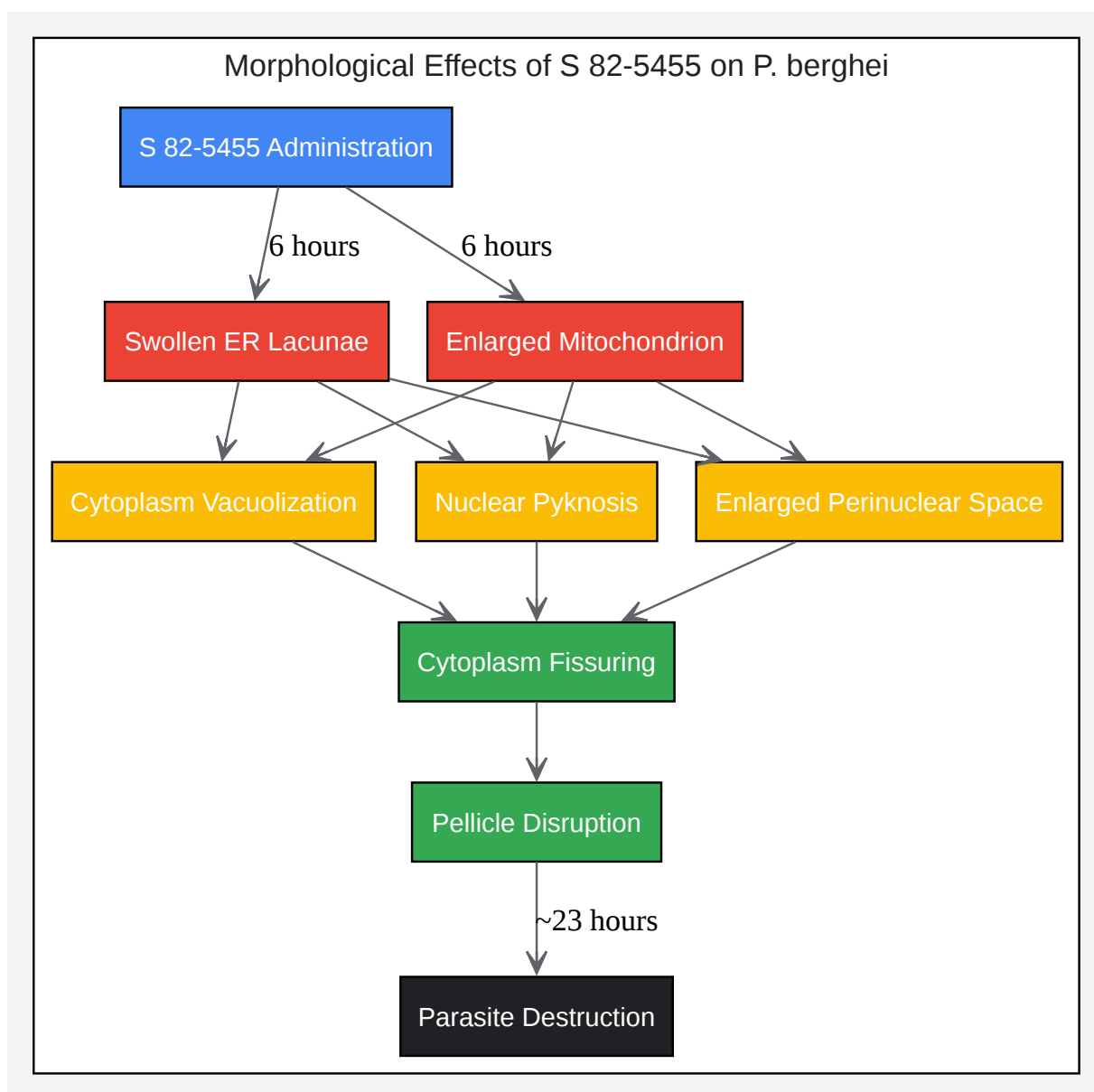
Following treatment with **S 82-5455**, significant ultrastructural changes have been observed in the erythrocytic stages of *P. berghei*. These changes suggest that the compound disrupts essential cellular processes within the parasite.

Observed Morphological Effects:

- 6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant enlargement of the mitochondrion.
- Subsequent changes: Vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and an enlarged perinuclear space.
- Later stages: Marked fissuring of the cytoplasm.
- 23 hours post-treatment: Most parasites are destroyed due to the disruption of their pellicle (outer membrane). The majority of these degenerated parasites are found outside of the

ruptured host red blood cell.

- 96 hours post-treatment: Remnants of the damaged parasites and host cells are completely cleared from blood smears.



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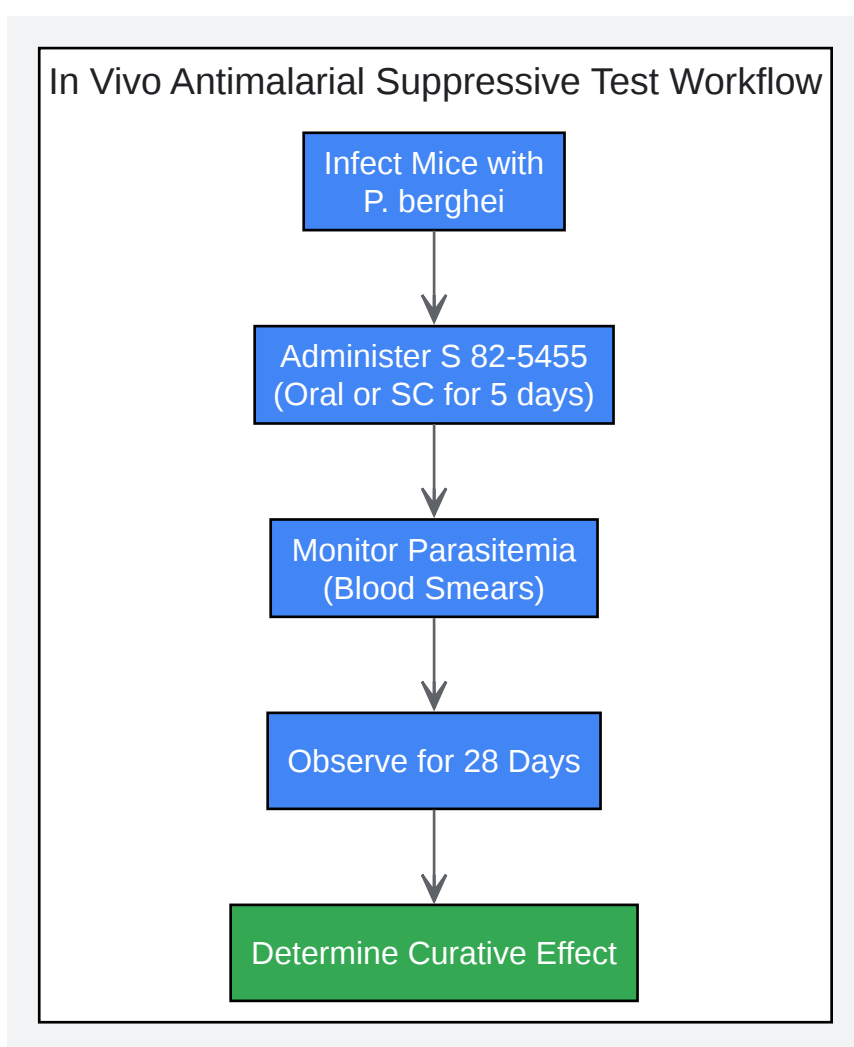
Caption: Progression of morphological changes in *P. berghei* after **S 82-5455** treatment.

## Experimental Protocols

The following outlines the general experimental design for in vivo testing of antimalarial compounds against *P. berghei* in a murine model, based on standard methodologies in the field.

### In Vivo Antimalarial "28-Day Test" (Suppressive Test)

This test is designed to evaluate the ability of a compound to suppress parasitemia and achieve a curative effect.



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Caption: Workflow for the in vivo antimalarial suppressive test.

#### Protocol Details:

- **Animal Model:** Mice are used as the host for *P. berghei* infection.
- **Infection:** Mice are infected with a standardized dose of *P. berghei*-parasitized red blood cells.
- **Treatment:** The test compound (**S 82-5455**) is administered to the infected mice, typically starting a few hours after infection and continuing for a set number of days (e.g., 5 days). Different routes of administration (oral, subcutaneous) and dose levels are tested.
- **Monitoring:** Blood smears are taken from the mice at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with the parasite).
- **Observation Period:** The mice are observed for an extended period, typically 28 days, to determine if the infection is completely cleared or if there is a relapse.
- **Endpoint:** The "dosis curativa minima" is determined as the lowest dose that cures the infection in a significant proportion of the treated animals. The "dosis tolerata maxima" is the highest dose that can be administered without causing significant toxicity.

## Electron Microscopy Protocol for Morphological Studies

To observe the ultrastructural changes in the parasite, the following general procedure is employed:

- **Sample Collection:** Blood samples are collected from treated and control mice at various time points after drug administration.
- **Fixation:** The blood cells are fixed, typically with glutaraldehyde, to preserve the cellular structures.
- **Post-fixation:** The samples are post-fixed with osmium tetroxide to enhance contrast.
- **Dehydration and Embedding:** The fixed cells are dehydrated through a series of ethanol concentrations and then embedded in a resin (e.g., Epon).
- **Sectioning:** Ultrathin sections of the embedded samples are cut using an ultramicrotome.

- **Staining:** The sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.
- **Imaging:** The stained sections are then examined using a transmission electron microscope to visualize the ultrastructure of the parasites.

## Synthesis

Detailed information regarding the specific synthetic route for **S 82-5455** is not readily available in the public domain. However, the synthesis of acridone derivatives, the core structure of **S 82-5455**, typically involves multi-step chemical reactions. The synthesis of related 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones has been described in the scientific literature.

## Conclusion and Future Directions

**S 82-5455** is a promising antimalarial compound with high in vivo efficacy against *P. berghei*. The observed morphological changes in the parasite suggest a mechanism of action that involves the disruption of critical cellular structures and functions. Further research is warranted to fully elucidate its molecular target and mechanism of action, which could pave the way for the development of new and effective antimalarial drugs. Key areas for future investigation include:

- **Target Identification:** Identifying the specific molecular target(s) of **S 82-5455** within the parasite.
- **In Vitro Studies:** Conducting in vitro studies against various strains of *Plasmodium falciparum*, including drug-resistant strains, to determine its broader spectrum of activity.
- **Pharmacokinetic and Toxicological Profiling:** Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.
- **Synthesis Optimization:** Development of an efficient and scalable synthetic route for **S 82-5455** and its analogs.

This technical guide provides a foundational understanding of **S 82-5455** for the scientific community, encouraging further exploration of its potential as a valuable tool in the fight against

malaria.

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## References

- 1. Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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